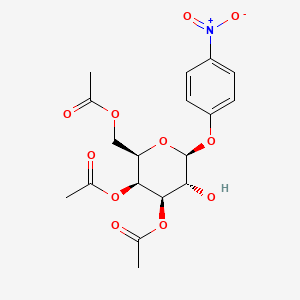

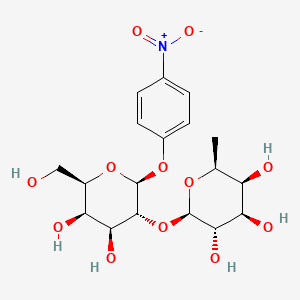

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is a crucial compound employed in biomedicine . It acts as a substrate for fucosidase enzymes, facilitating the study of diseases associated with aberrant fucosylation . Additionally, it can be used in the development and evaluation of potential drugs targeting fucosidases and in the synthesis of novel carbohydrate-based therapeutics for various diseases .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is C18H25NO12 . The IUPAC name is (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is 447.39 g/mol .Aplicaciones Científicas De Investigación

Enzymatic Assays for Fucosyltransferase Activity

This compound is frequently used as a substrate in enzymatic assays to study the activity of fucosyltransferases . These enzymes are crucial for the synthesis of fucose-containing structures on glycoproteins and glycolipids, which play significant roles in cell-cell interaction and recognition processes.

Glycan Biosynthesis Studies

The compound aids in the investigation of glycan biosynthesis . Understanding the synthesis of glycans is vital for comprehending various biological processes, including cell adhesion, immune response, and pathogen interaction.

Anti-Cancer Drug Development

Researchers utilize this compound in the development of potential anti-cancer drugs . Since cancer cells often exhibit altered glycosylation patterns, targeting fucose-containing glycans could provide a therapeutic strategy.

Anti-Viral Drug Research

Similar to anti-cancer applications, this compound can be employed in the development of anti-viral drugs targeting viruses that exploit host glycan structures for entry and infection .

Immunology and Inflammation

In immunological research, the compound is used to understand the role of fucosylation in immune system modulation and inflammatory responses . Fucosylation patterns can influence leukocyte trafficking and immune cell activation.

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-PRQUWTJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745393 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside | |

CAS RN |

77640-21-2 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)